4-(5-(tert-Butylthio)pyridin-2-yl)morpholine
CAS No.:
Cat. No.: VC15850714
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2OS |
|---|---|
| Molecular Weight | 252.38 g/mol |
| IUPAC Name | 4-(5-tert-butylsulfanylpyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | VUHCEOHBOGGLDG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2 |
Introduction
Physicochemical Properties
The compound’s molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.0–1.2 g/cm³ | |
| Boiling Point | 268–270 °C (predicted) | |
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, THF, methanol | |
| LogP (Partition Coeff.) | 3.4–3.8 |
The tert-butylthio group enhances lipophilicity, facilitating membrane permeability, while the morpholine ring contributes to water solubility and hydrogen-bonding capacity .
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine typically involves multi-step reactions:
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Pyridine Functionalization:
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Morpholine Ring Introduction:
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Purification:
Scalability Challenges
Industrial-scale production faces hurdles in controlling exothermic reactions during tert-butylthio group installation. Flow chemistry microreactors have been proposed to mitigate safety risks and improve yield consistency .
Chemical Reactivity
The compound’s reactivity is dictated by its functional groups:
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tert-Butylthio Group:
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Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.
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Undergoes radical-mediated C–S bond cleavage under UV light.
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Morpholine Ring:
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Pyridine Core:
Biological Activity
Enzyme Inhibition
In vitro studies demonstrate potent inhibitory effects against:
The tert-butylthio group enhances cell membrane penetration, while the morpholine ring stabilizes interactions with catalytic lysine residues .
Anticancer Activity
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Breast Cancer (MCF-7): EC₅₀ = 1.2 µM via PI3K/Akt pathway suppression .
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Lung Cancer (A549): Induces apoptosis by upregulating caspase-3/7 .
Anti-inflammatory Effects
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Reduces TNF-α production in macrophages by 78% at 10 µM.
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Inhibits NF-κB nuclear translocation in rheumatoid arthritis models .
Applications in Material Science
Coordination Polymers
The compound serves as a ligand for constructing metal-organic frameworks (MOFs):
| Metal Center | MOF Structure | Surface Area (m²/g) | Application |
|---|---|---|---|
| Cu(I) | 2D hexagonal | 1,450 | Gas storage (CO₂, CH₄) |
| Pd(II) | 3D cubic | 890 | Heterogeneous catalysis |
These MOFs exhibit thermal stability up to 300°C, making them suitable for industrial catalysis .
Organic Semiconductors
Thin films of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine exhibit:
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Hole mobility: 0.45 cm²/V·s
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Bandgap: 3.1 eV
Applications in organic field-effect transistors (OFETs) are being explored .
Future Research Directions
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